molecular formula C5H8FNO B13317285 3-Fluorocyclobutane-1-carboxamide

3-Fluorocyclobutane-1-carboxamide

Cat. No.: B13317285
M. Wt: 117.12 g/mol
InChI Key: BCHBOYOMJFJKCI-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-carboxamide is a fluorinated organic compound with the molecular formula C5H8FNO. This compound is part of the cyclobutane family, characterized by a four-membered ring structure. The presence of a fluorine atom and a carboxamide group makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclobutane-1-carboxamide typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclobutanecarboxylic acid is then converted to the carboxamide through an amidation reaction using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluorocyclobutane-1-carboxamide, particularly in its application as a radiotracer, involves its uptake by cells through amino acid transporters such as ASCT2 and LAT1. These transporters are often upregulated in cancer cells, allowing the compound to accumulate preferentially in tumor tissues. This selective uptake enables the visualization of tumors using PET imaging .

Comparison with Similar Compounds

    Cyclobutane-1-carboxamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Chlorocyclobutane-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activity and reactivity.

    3-Bromocyclobutane-1-carboxamide:

Uniqueness: 3-Fluorocyclobutane-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications, such as radiotracing and pharmaceutical development .

Properties

IUPAC Name

3-fluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHBOYOMJFJKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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